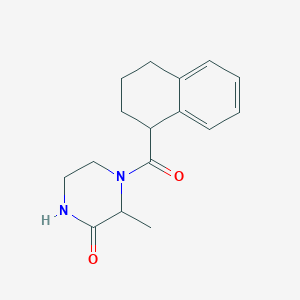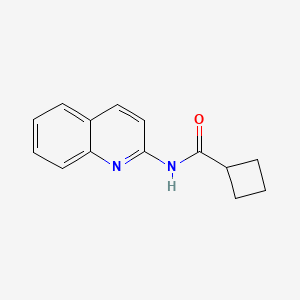
3-Methyl-4-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperazin-2-one is an organic compound that has been extensively studied due to its potential applications in scientific research. This compound is also known as TFMPP and is a member of the piperazine family of compounds. TFMPP has been used in various scientific studies to investigate its mechanism of action and its physiological effects.
作用机制
TFMPP acts as an agonist at the 5-HT2A and 5-HT2C serotonin receptors in the brain. This results in the activation of these receptors and the subsequent release of neurotransmitters such as dopamine and norepinephrine. TFMPP has been shown to have a high affinity for these receptors, which may contribute to its potent physiological effects.
Biochemical and Physiological Effects
TFMPP has been shown to have a range of biochemical and physiological effects, including the activation of the sympathetic nervous system and the release of various neurotransmitters. TFMPP has also been shown to have anxiogenic effects, which may contribute to its potential use as a research tool for investigating anxiety-related disorders. Additionally, TFMPP has been shown to have effects on the cardiovascular system, including an increase in heart rate and blood pressure.
实验室实验的优点和局限性
One of the advantages of using TFMPP in lab experiments is its potent physiological effects, which can be useful in investigating the effects of various neurotransmitters on physiological and biochemical processes. However, one of the limitations of TFMPP is its potential for toxicity, which may limit its use in certain applications. Additionally, TFMPP may have off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several potential future directions for TFMPP research, including investigating its potential use as a research tool for studying anxiety-related disorders and investigating its potential use in the treatment of certain neurological and psychiatric disorders. Additionally, further studies are needed to investigate the potential toxicity and off-target effects of TFMPP, which may help to inform its use in various applications.
Conclusion
In conclusion, TFMPP is an organic compound that has been extensively studied due to its potential applications in scientific research. TFMPP has been used in various studies investigating its mechanism of action, physiological and biochemical effects, and potential applications in the treatment of various disorders. While TFMPP has several advantages as a research tool, its potential for toxicity and off-target effects must be carefully considered in future research.
合成方法
TFMPP can be synthesized using a variety of methods, including the reaction of 1,2,3,4-tetrahydronaphthalene-1-carbonyl chloride with piperazine in the presence of a base such as triethylamine. This reaction results in the formation of TFMPP as a white crystalline solid. The purity of the compound can be improved through recrystallization from a suitable solvent.
科学研究应用
TFMPP has been used in various scientific studies due to its potential applications in investigating the mechanism of action of certain neurotransmitters in the brain. Specifically, TFMPP has been used as a serotonin receptor agonist to study the effects of serotonin on various physiological and biochemical processes. TFMPP has also been used in studies investigating the effects of other neurotransmitters such as dopamine and norepinephrine.
属性
IUPAC Name |
3-methyl-4-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-15(19)17-9-10-18(11)16(20)14-8-4-6-12-5-2-3-7-13(12)14/h2-3,5,7,11,14H,4,6,8-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWMJDPOZFHGSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperazin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-oxo-2-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561958.png)
![N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]acetamide](/img/structure/B7561971.png)
![[2-(2-bromo-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561973.png)
![[2-[(3-ethoxycarbonyl-5-methyl-4-phenylthiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561979.png)
![N-(3,4-dihydro-2H-chromen-4-yl)-1-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B7562002.png)

![2-[[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1H-benzimidazole](/img/structure/B7562014.png)
![N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B7562023.png)

![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-fluoro-3-methylbenzamide](/img/structure/B7562032.png)
![2-(cyclopropanecarbonylamino)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B7562036.png)

![(5-Bromofuran-2-yl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7562056.png)
